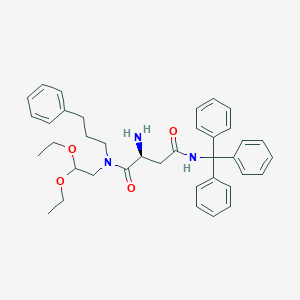
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a diethoxyethyl group, a phenylpropyl group, and a tritylsuccinamide moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:
Formation of the succinamide backbone: This can be achieved through the reaction of succinic anhydride with an appropriate amine under reflux conditions.
Introduction of the trityl group: The trityl group can be introduced via a nucleophilic substitution reaction using trityl chloride and a base such as triethylamine.
Attachment of the diethoxyethyl group: This step may involve the reaction of an appropriate diethoxyethyl halide with the intermediate compound.
Incorporation of the phenylpropyl group: This can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, using a phenylpropyl boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or diethoxyethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an anticonvulsant or antineoplastic agent.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity. Additionally, the compound may interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share a similar succinamide backbone and have been studied for their anticonvulsant and anticancer properties
Phthalimide derivatives: These compounds are structurally related and have been investigated for their biological activities, including antiepileptic and antineoplastic effects.
Uniqueness
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C38H45N3O4 |
|---|---|
Molecular Weight |
607.8 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)-N'-tritylbutanediamide |
InChI |
InChI=1S/C38H45N3O4/c1-3-44-36(45-4-2)29-41(27-17-20-30-18-9-5-10-19-30)37(43)34(39)28-35(42)40-38(31-21-11-6-12-22-31,32-23-13-7-14-24-32)33-25-15-8-16-26-33/h5-16,18-19,21-26,34,36H,3-4,17,20,27-29,39H2,1-2H3,(H,40,42)/t34-/m0/s1 |
InChI Key |
QAOOIMUWPFSBMC-UMSFTDKQSA-N |
Isomeric SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)OCC |
Canonical SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















